![molecular formula C17H30O2 B14370747 5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate CAS No. 91573-11-4](/img/structure/B14370747.png)
5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate is a chemical compound characterized by its unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure consists of a bicyclo[2.2.1]heptane ring system with two methyl groups at the 5-position and an ester functional group derived from 2-ethylhexanoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate typically involves the esterification of 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol with 2-ethylhexanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: 5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoic acid.
Reduction: 5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of 5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active alcohol and acid components, which may then interact with biological pathways. The bicyclic structure of the compound may also contribute to its binding affinity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethylbicyclo[2.2.1]heptan-2-one: A related compound with a ketone functional group instead of an ester.
5,5-Dimethylbicyclo[2.2.1]heptan-2-ol: The alcohol precursor used in the synthesis of the ester.
2-Ethylhexanoic acid: The acid component used in the esterification reaction.
Uniqueness
5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate is unique due to its specific ester functional group and bicyclic structure, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance as a valuable chemical compound.
Eigenschaften
CAS-Nummer |
91573-11-4 |
|---|---|
Molekularformel |
C17H30O2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
(5,5-dimethyl-2-bicyclo[2.2.1]heptanyl) 2-ethylhexanoate |
InChI |
InChI=1S/C17H30O2/c1-5-7-8-12(6-2)16(18)19-15-10-14-9-13(15)11-17(14,3)4/h12-15H,5-11H2,1-4H3 |
InChI-Schlüssel |
LOXBKJSQFJQANL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)OC1CC2CC1CC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide](/img/structure/B14370673.png)

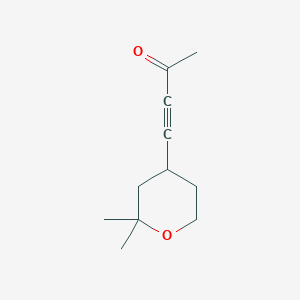
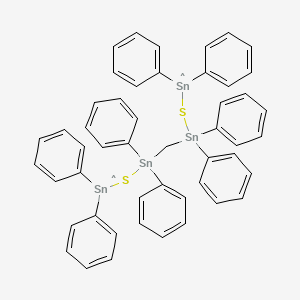
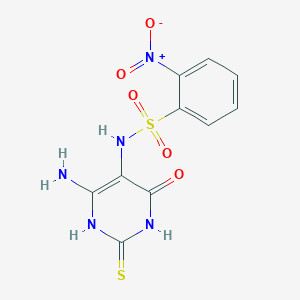

![Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14370719.png)
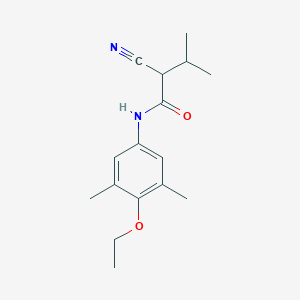
![(6R,14R,19R)-5-(cyclopropylmethyl)-17,17,18,18-tetramethyl-13,16-dioxa-5-azaheptacyclo[13.5.2.12,8.01,6.02,14.015,19.012,23]tricosa-8(23),9,11-trien-11-ol](/img/structure/B14370729.png)
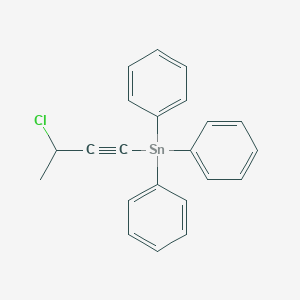
![N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14370740.png)

![Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)-](/img/structure/B14370752.png)
phosphanium iodide](/img/structure/B14370761.png)
